molecular formula C11H10IN3O2 B1483368 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098074-80-5

1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483368
CAS No.: 2098074-80-5
M. Wt: 343.12 g/mol
InChI Key: OOJYIOBAFFPATK-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a sophisticated, multi-substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyrazole core substituted with an ethyl group, an iodine atom, a pyridin-3-yl ring, and a carboxylic acid functional group. Pyrazole derivatives are recognized as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities, which makes them valuable for generating new therapeutic leads . The presence of the iodine atom at the 4-position offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling researchers to access an even more diverse array of complex molecules for structure-activity relationship (SAR) studies . The carboxylic acid group facilitates the formation of amides and esters, allowing for the fine-tuning of the compound's physicochemical properties and its conjugation to other molecular fragments or solid supports. The 3-pyridinyl moiety can contribute to hydrogen bonding and dipole interactions, potentially enhancing binding affinity to biological targets. This combination of features makes this compound a highly versatile building block for the development of novel pharmacologically active agents. Research into analogous pyrazole-carboxylic acid compounds supports their investigation for applications such as anti-inflammatory, antimicrobial, and anticancer agents, among other biological activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethyl-4-iodo-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-4-3-5-13-6-7/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJYIOBAFFPATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with an ethyl group, an iodine atom, and a pyridine ring, contributing to its unique pharmacological profile. Its molecular formula is C10H10N3O2IC_{10}H_{10}N_3O_2I, with a molecular weight of approximately 329.09 g/mol .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives had minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against Gram-positive bacteria such as Streptococcus agalactiae and Staphylococcus aureus . Although specific data for this compound was not directly available, its structural relatives suggest potential antimicrobial efficacy.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of pyrazole derivatives in modulating enzymatic activity. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on neuraminidase (NA) enzymes, which are crucial targets in antiviral drug design. Inhibitory activities were reported to vary significantly based on substituents on the pyrazole ring, indicating that structural modifications can enhance biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like iodine) at specific positions can enhance the compound's affinity for target enzymes.
  • Pyridine Influence : The pyridine ring may contribute to increased solubility and bioavailability, impacting overall activity.
  • Carboxylic Acid Group : The carboxylic acid moiety is often critical for binding interactions with biological targets.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. Notable methods include:

  • Cyclization Reactions : Utilizing hydrazine derivatives and appropriate electrophiles to form the pyrazole ring.
  • Functionalization Steps : Subsequent steps involve halogenation and carboxylation to introduce iodine and carboxylic acid groups respectively .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Antiviral Activity : A study demonstrated that certain pyrazole derivatives exhibited notable antiviral activity against influenza virus by inhibiting NA, suggesting that this compound may have similar potential .
  • Anticancer Properties : Pyrazolo[1,5-a]pyrimidines have been reported to possess anticancer activities, indicating that the structural framework of 1-ethyl-4-iodo compounds could also be explored for cancer therapeutics .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target : 1-Ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid 1: Ethyl; 3: Pyridin-3-yl; 4: Iodo; 5: COOH C₁₁H₁₁IN₃O₂ 344.13 Iodo substituent enables halogen bonding; pyridine enhances π-π stacking
1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid () 1: Ethyl; 3: COOH; 4: Iodo; 5: Methyl C₇H₉IN₂O₂ 280.07 Methyl at position 5 reduces steric hindrance; lower molecular weight
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid () 1: CF₂H; 3: Pyridin-3-yl; 5: COOH C₁₀H₇F₂N₃O₂ 239.18 Difluoromethyl group enhances lipophilicity; lacks iodine for substitution
3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid () 3: Pyridin-3-yl; 5: COOH C₉H₇N₃O₂ 189.17 Simplest analog; lacks substituents at positions 1 and 4

Physicochemical Properties

  • Solubility : The pyridin-3-yl group in the target and ’s compound improves aqueous solubility compared to ’s methylated analog .
  • Thermal Stability : Iodo substituents may lower melting points due to increased molecular weight, whereas CF₃ groups enhance thermal resistance .

Preparation Methods

Overview

The synthesis of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is typically achieved through a multi-step process involving the construction of the pyrazole core, selective functionalization (iodination and ethylation), and cross-coupling to introduce the pyridin-3-yl substituent. The final step is hydrolysis to obtain the free carboxylic acid. The following sections detail the most authoritative and reproducible methods based on current literature and industrial practices.

Stepwise Synthetic Routes

Synthesis of Pyrazole Core

The pyrazole core is generally synthesized via condensation of 1,3-dicarbonyl compounds with hydrazines. For example, the reaction of ethyl acetoacetate with hydrazine hydrate yields ethyl 1H-pyrazole-5-carboxylate derivatives, which serve as versatile intermediates for further functionalization.

N-Ethylation at the 1-Position

Alkylation at the 1-position is performed using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride (NaH) in DMF. The reaction is conducted at low to ambient temperatures (0–25°C) to control regioselectivity and avoid over-alkylation.

Introduction of the Pyridin-3-yl Group (Suzuki-Miyaura Cross-Coupling)

The 3-pyridinyl substituent is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 4-iodo-pyrazole intermediate and pyridin-3-ylboronic acid. Typical conditions include:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
  • Base: Cesium carbonate (Cs₂CO₃)
  • Solvent: DMF/H₂O (3:1)
  • Temperature: 80–100°C
  • Reaction Time: 12–24 hours

Hydrolysis to Carboxylic Acid

The final ester hydrolysis is achieved by treating the coupled product with aqueous sodium hydroxide (NaOH) in a methanol/water mixture at 60°C for several hours, yielding the free carboxylic acid.

Data Table: Typical Reaction Conditions

Step Key Reagents/Conditions Yield (%) Reference
Pyrazole Core Formation Ethyl acetoacetate, hydrazine hydrate, EtOH, reflux 80–90
4-Iodination NIS, DMF, 60°C, 12 h 80–85
N-Ethylation NaH, ethyl bromide, DMF, 0–25°C 50–60
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃, DMF/H₂O, 80–100°C, 12–24 h 45–55
Ester Hydrolysis NaOH, MeOH/H₂O, 60°C, 4 h 54–66

Research Findings and Optimization Notes

  • Catalyst Loading: 2–5 mol% of palladium catalyst is optimal for Suzuki couplings, balancing yield and cost.
  • Atmosphere: Inert gas (argon or nitrogen) is recommended during cross-coupling to prevent oxidation of sensitive intermediates.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used after each step to ensure product purity.
  • Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for tracking reaction progress and completion.

Characterization Techniques

After synthesis, the compound is characterized by:

Summary Table: Key Steps and Yields

Step Intermediate/Product Typical Yield (%)
Pyrazole core synthesis Ethyl 1H-pyrazole-5-carboxylate 80–90
4-Iodination 4-iodo-1-ethyl-1H-pyrazole-5-carboxylate 80–85
Suzuki coupling 1-ethyl-4-iodo-3-(pyridin-3-yl)-pyrazole ester 45–55
Ester hydrolysis 1-ethyl-4-iodo-3-(pyridin-3-yl)-pyrazole acid 54–66

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Route 1 : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using iodopyrazole intermediates. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo substitution with arylboronic acids under Pd(PPh₃)₄ catalysis in deoxygenated DMF/H₂O .

  • Route 2 : Nucleophilic substitution of halogenated pyrazole precursors with pyridinyl groups, as demonstrated in analogous compounds using K₂CO₃ as a base .

    • Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

  • Monitor reaction progress via TLC or HPLC to adjust catalyst loading (e.g., 2–5 mol% Pd).

  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

    Key Reaction Parameters Example ValuesSource
    CatalystPd(PPh₃)₄ (5 mol%)
    Solvent SystemDMF/H₂O (3:1)
    Temperature80–100°C
    Reaction Time12–24 hours

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns. For example, the pyridinyl proton signals typically appear downfield (δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Approach :

  • Perform X-ray crystallography to unambiguously determine the solid-state structure. For example, ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate was resolved using single-crystal X-ray diffraction (R factor = 0.034) .
  • Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). Adjust computational models for solvent effects (e.g., PCM for DMSO) .
    • Case Study : Discrepancies in pyridinyl proton shifts were resolved by confirming steric hindrance via crystallography .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of pyrazole-5-carboxylic acid derivatives for medicinal applications?

  • Methodology :

  • Modify Substituents : Replace the iodo group with other halogens (Cl, Br) or functional groups (e.g., -CF₃) to assess impact on bioactivity .
  • Biological Assays : Test against target enzymes (e.g., phosphodiesterases) using competitive inhibition assays. For example, pyrazolo[4,3-d]pyrimidine derivatives were evaluated for PDE inhibition .
    • SAR Insights :
  • The carboxylic acid group enhances solubility and binding to polar enzyme pockets .
  • Bulky substituents (e.g., 4-isobutylphenyl) may improve selectivity but reduce metabolic stability .

Q. How can computational methods predict the reactivity of the iodo substituent in cross-coupling reactions?

  • Tools :

  • DFT Calculations : Model transition states for oxidative addition steps in Pd-catalyzed reactions.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions favoring nucleophilic attack .
    • Case Study : Iodo-substituted pyrazoles showed higher reactivity in Suzuki couplings compared to bromo analogs due to lower bond dissociation energy (BDE) .

Q. How to determine the purity and stability of this compound under various storage conditions?

  • Analytical Methods :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Stability Testing : Store aliquots at -20°C (dry) vs. 4°C (solution in DMSO) and monitor degradation via LC-MS over 30 days .
    • Key Finding : Pyrazole-carboxylic acids are prone to hydrolysis in aqueous buffers; lyophilization is recommended for long-term storage .

Data Contradiction Analysis Example

Issue : Conflicting NMR data for the ethyl group’s chemical environment.
Resolution :

  • Compare with analogous compounds (e.g., ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) to identify shielding/deshielding effects from adjacent substituents .
  • Validate via NOESY experiments to confirm spatial proximity between ethyl and pyridinyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

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